2-(2-Aminoethoxy)phenol

Description

Properties

IUPAC Name |

2-(2-aminoethoxy)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c9-5-6-11-8-4-2-1-3-7(8)10/h1-4,10H,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLHORNMWQFLFAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10611606 | |

| Record name | 2-(2-Aminoethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40340-32-7 | |

| Record name | 2-(2-Aminoethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10611606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(2-Aminoethoxy)phenol

Introduction

2-(2-Aminoethoxy)phenol is a bifunctional organic molecule that incorporates a phenolic hydroxyl group, an ether linkage, and a primary amine within a compact structure. This unique combination of functional groups makes it a highly versatile building block in medicinal chemistry and materials science. The presence of an acidic phenol, a basic amine, and a flexible ether chain allows for a wide range of chemical transformations, making it an attractive scaffold for the synthesis of complex molecular architectures. Its structural similarity to endogenous neurotransmitters and other biologically active molecules further underscores its potential in the development of novel therapeutic agents. Phenolic compounds, in general, are significant recurring motifs in FDA-approved pharmaceuticals and natural products, valued for their diverse biological activities, including antioxidant and anti-inflammatory properties.[1][2] This guide provides a comprehensive overview of the core chemical properties, spectroscopic profile, reactivity, and handling of this compound, offering field-proven insights for its effective utilization in research and development.

Chemical Identity and Molecular Structure

Correctly identifying a chemical is the foundational step for any scientific investigation. This compound is systematically named based on IUPAC nomenclature, which precisely describes its molecular architecture.

-

IUPAC Name: this compound[3]

-

CAS Number: 40340-32-7[3]

-

Molecular Formula: C₈H₁₁NO₂[3]

-

Synonyms: 2-(2-HYDROXYPHENOXY)ETHYLAMINE, 2-(2'-Hydroxy-Phenoxy)-Ethyl Amine[3]

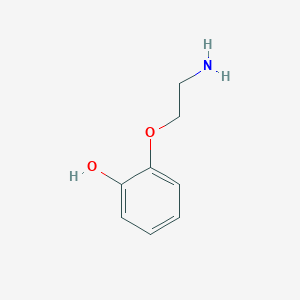

The structure consists of a phenol ring where the hydroxyl group is at position 1. At position 2, an aminoethoxy substituent is attached via an ether linkage. This ortho-substitution pattern creates specific steric and electronic environments that influence the molecule's reactivity and conformational preferences.

Caption: 2D structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various systems, including its solubility, absorption, and distribution in biological environments. These parameters are critical for designing experiments and formulating drug delivery systems.

| Property | Value | Source |

| Molecular Weight | 153.18 g/mol | [PubChem][3] |

| Monoisotopic Mass | 153.078978594 Da | [PubChem][3] |

| XLogP3-AA (logP) | 0.4 | [PubChem][3] |

| Hydrogen Bond Donors | 2 (from -OH and -NH₂) | [PubChem][3] |

| Hydrogen Bond Acceptors | 3 (from -OH, ether O, -NH₂) | [PubChem][3] |

| Rotatable Bond Count | 4 | [PubChem][3] |

| Appearance | White to off-white solid (predicted) | [General Knowledge][4] |

| Solubility | Soluble in polar solvents (e.g., water, alcohols) | [General Knowledge][4] |

Expert Insight: The low positive logP value of 0.4 suggests that this compound is relatively hydrophilic.[3] This is expected due to the presence of multiple hydrogen bond donors and acceptors. This property is advantageous for aqueous solubility but may present challenges for passive diffusion across biological membranes, a key consideration in drug design. The molecule's ability to act as both a proton donor (phenol, amine) and acceptor (amine, ether, phenol) allows for complex interactions with biological targets and excipients.

Spectroscopic Profile

Spectroscopic analysis is essential for structural elucidation and purity assessment. The combination of functional groups in this compound gives rise to a distinct spectroscopic fingerprint.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the electronic environment of hydrogen atoms.

-

Aromatic Protons (δ 6.8-7.2 ppm): The four protons on the benzene ring will appear in this region. Due to the ortho-substitution, they will form a complex multiplet pattern. The electron-donating effects of the hydroxyl and alkoxy groups will shift these protons upfield compared to unsubstituted benzene (δ 7.34 ppm).

-

Phenolic Proton (δ 4-8 ppm): The hydroxyl proton typically appears as a broad singlet. Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[5] A "D₂O shake" experiment can be used for definitive assignment, as the peak will disappear upon exchange of the proton for deuterium.

-

Ethoxy Protons (-O-CH₂-CH₂-N):

-

-O-CH₂- (δ ~4.1 ppm): These two protons are adjacent to the ether oxygen and will appear as a triplet. The electronegative oxygen deshields them, shifting them downfield.

-

-CH₂-N (δ ~3.0 ppm): These two protons are adjacent to the nitrogen and will also appear as a triplet.

-

-

Amine Protons (-NH₂): These two protons will appear as a broad singlet, typically in the range of δ 1.5-3.5 ppm. The exact chemical shift and peak shape can vary due to exchange rates and hydrogen bonding.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the carbon framework of the molecule.

-

Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the aromatic carbons. The carbons bearing the -OH and -O-CH₂- groups (C1 and C2) will be the most downfield shifted due to the deshielding effect of the oxygen atoms.

-

Ethoxy Carbons (-O-CH₂-CH₂-N):

-

-O-CH₂- (δ ~68 ppm): The carbon attached to the ether oxygen.

-

-CH₂-N (δ ~42 ppm): The carbon attached to the nitrogen atom.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

-

O-H Stretch (Phenolic): A strong, broad absorption band between 3200-3600 cm⁻¹ is characteristic of a hydrogen-bonded hydroxyl group.[6][7]

-

N-H Stretch (Amine): A moderate absorption, typically appearing as a doublet around 3300-3500 cm⁻¹, is indicative of a primary amine (-NH₂). This may overlap with the broad O-H band.

-

Aromatic C-H Stretch: Sharp, medium-intensity peaks will appear just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[6]

-

Aliphatic C-H Stretch: Medium-to-strong peaks will appear just below 3000 cm⁻¹ (typically 2850-3000 cm⁻¹).

-

C=C Aromatic Ring Stretches: Medium-to-strong absorptions will be present in the 1450-1600 cm⁻¹ region.[6]

-

C-O Stretch (Phenol & Ether): Strong peaks in the 1200-1300 cm⁻¹ (aryl ether) and around 1220 cm⁻¹ (phenol) regions are expected.[6][7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

-

Molecular Ion Peak (M⁺): The molecular ion peak would be observed at an m/z corresponding to the molecular weight (153.18). Phenols typically show a strong molecular ion peak.[8]

-

Key Fragmentation Pathways: Common fragmentation patterns for phenols include the loss of CO (M-28) and a formyl radical (HCO·, M-29).[8] Alpha cleavage next to the amine and ether linkages is also expected, leading to characteristic fragment ions. The fragmentation will be complex due to the multiple functional groups, but high-resolution mass spectrometry can confirm the elemental composition of the parent ion and its fragments.

Reactivity and Chemical Behavior

The utility of this compound as a synthetic intermediate stems from the distinct reactivity of its three functional groups. The interplay between the electron-donating phenol/ether and the nucleophilic/basic amine governs its chemical behavior.

Caption: Key reactive sites of this compound.

Phenolic Hydroxyl Group

-

Acidity: The phenolic proton is weakly acidic (pKa ≈ 10) and can be readily deprotonated by a suitable base (e.g., NaOH, K₂CO₃) to form a highly nucleophilic phenoxide ion. This anion is a much more potent nucleophile than the neutral phenol, enabling reactions like Williamson ether synthesis or O-acylation.[9]

-

Ring Activation: The hydroxyl group is a powerful activating group for electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions.[10][11] Given that one ortho position is already substituted, electrophilic attack will be strongly favored at the other ortho position (C6) and the para position (C4). Reactions such as halogenation, nitration, and Friedel-Crafts alkylation/acylation can proceed under mild conditions, often without a catalyst.[11]

Primary Amino Group

-

Basicity and Nucleophilicity: The primary amine is basic and will be protonated under acidic conditions. It is also a potent nucleophile, readily reacting with electrophiles such as acyl chlorides, anhydrides, and alkyl halides to form amides and secondary/tertiary amines, respectively.

-

Competitive Reactivity: In reactions with electrophiles, N-acylation/alkylation is generally faster than O-acylation/alkylation of the phenol under neutral or basic conditions. This selectivity can be exploited in synthesis, but protection of one group may be necessary to achieve a desired outcome. For example, the amine can be protected as a carbamate (e.g., Boc, Cbz) to allow for selective reaction at the phenolic site.

Ether Linkage

The aryl ether linkage is generally stable and unreactive under most conditions. Cleavage requires harsh reagents such as strong acids (e.g., HBr, HI) at high temperatures.

Applications in Research and Drug Development

The structural features of this compound make it a valuable scaffold in medicinal chemistry.

-

Bioisostere and Scaffold: The molecule can be considered a constrained bioisostere of phenylethanolamine neurotransmitters like norepinephrine or octopamine. The ether linkage locks the side chain in a specific conformation relative to the phenol, which can be exploited to probe receptor binding pockets.

-

Chelating Agent: The ortho-arrangement of the ether oxygen and the terminal amine can act as a bidentate chelating system for metal ions, a property useful in the design of metal-binding drugs or sensors.

-

Synthetic Intermediate: It serves as a starting material for synthesizing more complex heterocyclic systems. For example, intramolecular cyclization reactions can lead to the formation of benzoxazine or related fused-ring structures. The dual functionality allows for its incorporation into polymers or for attachment to solid supports for combinatorial chemistry.

Safety and Handling

As a substituted phenol and amine, this compound requires careful handling. While a specific Safety Data Sheet (SDS) is not widely available, information can be inferred from related structures like phenol and various amino-phenols.

-

Potential Hazards:

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., Viton®, nitrile), safety goggles or a face shield, and a lab coat.[12]

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12][13]

-

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[13][14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[13][14]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[12]

-

Experimental Protocols

The following protocols provide a framework for the characterization and analysis of this compound.

Protocol 1: Structural Verification by ¹H NMR Spectroscopy

Objective: To confirm the chemical structure of this compound.

Methodology Rationale: Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen as the solvent because it readily dissolves the polar analyte and its residual solvent peak does not interfere with most analyte signals. Importantly, it slows the proton exchange rate of the -OH and -NH₂ groups, often allowing them to appear as sharper peaks.

Step-by-Step Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry vial.

-

Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the vial. Gently swirl or vortex until the sample is fully dissolved.

-

Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

-

Acquisition: Insert the tube into the NMR spectrometer. Acquire a standard ¹H spectrum (e.g., 16-32 scans).

-

Data Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation. Phase the spectrum and calibrate the chemical shift scale by setting the residual DMSO peak to δ 2.50 ppm.

-

Analysis: Integrate the peaks to determine proton ratios and analyze the chemical shifts and coupling patterns to confirm they match the expected structure as described in Section 3.1.

Protocol 2: Purity Assessment by Reverse-Phase HPLC

Objective: To determine the purity of a sample of this compound.

Methodology Rationale: Reverse-phase HPLC with a C18 column is the workhorse method for analyzing moderately polar organic compounds. A gradient elution is used to ensure that any potential impurities, which may have significantly different polarities, are eluted from the column in a reasonable time with good peak shape. UV detection is suitable as the phenol chromophore absorbs strongly in the UV range.

Caption: Workflow for HPLC purity assessment.

Step-by-Step Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: Deionized water with 0.1% (v/v) trifluoroacetic acid (TFA).

-

Mobile Phase B: Acetonitrile (ACN) with 0.1% (v/v) TFA.

-

Rationale: TFA acts as an ion-pairing agent, improving the peak shape of the basic amine by preventing tailing.

-

-

Sample Preparation: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 mixture of ACN and water.

-

HPLC Method:

-

Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 275 nm.

-

Gradient: Start with 5% B for 1 minute, ramp to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B over 1 minute, and equilibrate for 3 minutes.

-

-

Analysis: Inject the sample. The purity is calculated based on the relative area percentage of the main peak in the resulting chromatogram. The retention time of the main peak serves as an identifier for subsequent analyses.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 4-(2-Aminoethoxy)phenol. National Center for Biotechnology Information. [Link]

-

Human Metabolome Database. 1H NMR Spectrum for 2-Ethoxy-4-(methoxymethyl)phenol. [Link]

- Google Patents. US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.

-

Biological Magnetic Resonance Bank. BMRB entry bmse000290 Phenol. [Link]

- Google Patents. US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.

-

Doc Brown's Chemistry. Infrared spectrum of phenol. [Link]

-

Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

PrepChem.com. Synthesis of 2-amino-4-methoxyphenol. [Link]

-

SpectraBase. 2-(2-Aminoethoxy)ethanol Spectrum. [Link]

-

MassBank. 2-(2-Aminoethoxy)ethanol Mass Spectrum. [Link]

-

University of Calgary. Table of Characteristic IR Absorptions. [Link]

-

CK-12 Foundation. Chemical Properties of Phenols. [Link]

-

Chemistry LibreTexts. 17.10: Reactions of Phenols. [Link]

-

GSC Online Press. Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. [Link]

-

Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols (McMurry). [Link]

-

Chemistry Steps. Reactions of Phenols. [Link]

-

NSF Public Access Repository. Phenols in Pharmaceuticals: Analysis of a Recurring Motif. [Link]

-

Chemguide. Ring reactions of phenol. [Link]

-

Technical Disclosure Commons. Process for the preparation of 2-ethoxy-phenol. [Link]

-

ResearchGate. Computational studies on the IR and NMR spectra of 2-aminophenol. [Link]

-

Purdue University. Mass Spectrometric Detection of Phenols using the Gibbs Reaction. [Link]

-

Doc Brown's Chemistry. Mass spectrum of phenol. [Link]

-

Molecules. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. [Link]

-

YouTube. Mass Fragmentation of Aromatic Compounds and Phenols. [Link]

-

Chemistry LibreTexts. 17.12: Spectroscopy of Alcohols and Phenols (Soderberg). [Link]

-

Cheméo. Chemical Properties of Hexane, 4-ethyl-2,2-dimethyl-. [Link]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. par.nsf.gov [par.nsf.gov]

- 3. This compound | C8H11NO2 | CID 21248430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS 50634-76-9: 4-(2-Aminoethoxy)phenol | CymitQuimica [cymitquimica.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. aksci.com [aksci.com]

2-(2-Aminoethoxy)phenol spectroscopic data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(2-Aminoethoxy)phenol

Introduction: Elucidating the Molecular Architecture

This compound is a bifunctional organic molecule featuring a phenol, an ether, and a primary amine. Its structure makes it a valuable building block in medicinal chemistry and materials science. Accurate and comprehensive structural verification is paramount for its application in any synthetic or developmental workflow. This guide provides a detailed analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this compound, moving beyond mere data presentation to explain the causal relationships between molecular structure and spectral output.

The structural identity of a molecule is defined by the connectivity of its atoms and the spatial arrangement of its electrons. Each spectroscopic technique probes different aspects of this molecular framework. NMR spectroscopy reveals the chemical environment of hydrogen and carbon nuclei, IR spectroscopy identifies the vibrational modes of functional groups, and mass spectrometry determines the molecular mass and provides clues to the molecular formula and connectivity through fragmentation analysis. Together, they form a self-validating system for unambiguous structural confirmation.

Figure 2: Standard workflow for NMR sample analysis.

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ is a good choice as it can solubilize the compound and slow the exchange of -OH and -NH₂ protons). Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher). The instrument is "locked" onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve maximum homogeneity.

-

¹H Spectrum Acquisition: A standard one-pulse experiment is run. A sufficient number of scans (e.g., 16) are averaged to obtain a good signal-to-noise ratio.

-

¹³C Spectrum Acquisition: A proton-decoupled ¹³C experiment is performed. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay) is converted into a spectrum via Fourier Transform. The spectrum is then phased, baseline-corrected, and referenced to the residual solvent peak.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequencies of these vibrations are characteristic of specific bonds and functional groups.

Interpreting the IR Spectrum:

The IR spectrum of this compound provides a clear "fingerprint" of its key functional groups.

-

O-H and N-H Stretching Region (3200-3500 cm⁻¹): A very prominent, broad absorption is expected in this region, arising from the O-H stretching vibration of the hydrogen-bonded phenolic group. [1][2]Superimposed on this broad peak, one or two sharper peaks from the N-H stretching of the primary amine should be visible. [2]* C-H Stretching Region (2850-3100 cm⁻¹): Weaker, sharper peaks just above 3000 cm⁻¹ correspond to the aromatic C-H stretches. [1]Peaks just below 3000 cm⁻¹ correspond to the aliphatic C-H stretches of the two methylene groups. [2]* Fingerprint Region (<1600 cm⁻¹): This complex region contains numerous absorptions:

-

Aromatic C=C Stretches: Medium to strong peaks around 1500-1600 cm⁻¹. [1] * C-O Stretches: A strong, characteristic absorption for the aryl-alkyl ether and the phenolic C-O bond is expected around 1220-1250 cm⁻¹. [1] * C-N Stretch: A medium intensity peak between 1020-1250 cm⁻¹ is indicative of the aliphatic amine. [2] * Out-of-Plane Bending: A strong peak around 750 cm⁻¹ is characteristic of ortho-disubstitution on a benzene ring.

-

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3200–3500 (broad) | O-H Stretch | Phenol (H-bonded) |

| 3300–3400 (medium) | N-H Stretch | Primary Amine |

| 3010–3100 (weak) | C-H Stretch | Aromatic |

| 2850–2960 (medium) | C-H Stretch | Aliphatic (CH₂) |

| 1500 & 1600 (medium) | C=C Stretch | Aromatic Ring |

| 1220–1250 (strong) | C-O Stretch | Aryl Ether & Phenol |

| ~750 (strong) | C-H Bend (out-of-plane) | Ortho-disubstituted Aromatic |

Experimental Protocol for IR Spectroscopy (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.

-

Sample Application: Place a small amount of the solid or liquid this compound sample directly onto the ATR crystal.

-

Acquire Spectrum: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal after the measurement.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive technique that ionizes a molecule and then separates the resulting ions based on their mass-to-charge ratio (m/z). It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information.

Interpreting the Mass Spectrum:

For this compound (C₈H₁₁NO₂), the molecular weight is 153.18. [3]

-

Molecular Ion Peak (M⁺): A peak at m/z = 153 is expected, corresponding to the intact molecule minus one electron. The intensity of this peak depends on the ionization method used and the stability of the molecule.

-

Key Fragmentation Pathways: The molecule's structure contains several points susceptible to fragmentation. The most likely fragmentation is driven by the stabilization of the resulting positive charge by the nitrogen atom.

-

Alpha-Cleavage: The most favorable fragmentation for aliphatic amines is the cleavage of the C-C bond adjacent to the nitrogen. This would break the bond between the two methylene groups, leading to the formation of a stable iminium ion at m/z = 30 ([CH₂=NH₂]⁺). This is often the base peak (the most intense peak in the spectrum). The other fragment would be a radical.

-

Phenolic Fragmentation: Phenols can undergo characteristic fragmentation, such as the loss of a neutral CO molecule, though this may be less prominent than the amine-driven cleavage. [4]

-

Figure 3: Dominant alpha-cleavage fragmentation pathway in the mass spectrum.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Significance |

|---|---|---|

| 153 | [C₈H₁₁NO₂]⁺˙ | Molecular Ion (M⁺) |

| 30 | [CH₂NH₂]⁺ | Base peak resulting from highly favorable alpha-cleavage next to the nitrogen atom. |

Experimental Protocol for Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation for positive ion mode.

-

Infusion: The solution is infused into the electrospray ionization (ESI) source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

-

Ionization: A high voltage is applied to the infusion capillary, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺ at m/z 154).

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion: A Unified Spectroscopic Portrait

The structural elucidation of this compound is a process of synergistic data interpretation. ¹H and ¹³C NMR spectroscopy provides a detailed map of the carbon-hydrogen framework, confirming the connectivity of the ethoxy chain and the substitution pattern of the aromatic ring. Infrared spectroscopy offers rapid and definitive confirmation of the key functional groups—phenolic -OH, primary amine -NH₂, and aryl ether C-O bonds. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable, mechanism-driven fragmentation patterns. This multi-technique approach provides a robust, self-validating confirmation of the molecule's identity, ensuring its quality and suitability for downstream applications in research and development.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of phenol. Retrieved from [Link]

-

Papanikolaou, N. E., & Gerothanassis, I. P. (2015). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 20(4), 6045–6083. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Chart. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of phenol. Retrieved from [Link]

-

ResearchGate. (2012, March). 13 C NMR spectra of phenol oxidation. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). Organic Chemistry Data - 13C NMR Chemical Shifts. Retrieved from [Link]

Sources

- 1. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. This compound | C8H11NO2 | CID 21248430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Solubility of 2-(2-Aminoethoxy)phenol

Introduction

2-(2-Aminoethoxy)phenol is a bifunctional organic molecule of significant interest to researchers in medicinal chemistry and materials science. Its structure, incorporating a primary amine, an ether linkage, and a phenolic hydroxyl group, imparts a unique combination of physicochemical properties that dictate its behavior in various chemical environments. A thorough understanding of its solubility across a spectrum of solvents is paramount for its effective application in drug design, synthesis, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering valuable insights for scientists and professionals in the field.

Physicochemical Properties of this compound

The solubility of a compound is intrinsically linked to its molecular structure and resulting physical properties. The key physicochemical parameters for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₂ | [1] |

| Molecular Weight | 153.18 g/mol | [1] |

| XLogP3 | 0.4 | [1] |

| Predicted pKa (Phenolic OH) | ~10 | General Phenol Acidity[2] |

| Predicted pKa (Amine NH₃⁺) | ~9-10 | Typical Ammonium Ion Acidity[2] |

The low octanol-water partition coefficient (XLogP3) of 0.4 is a strong indicator of the hydrophilic nature of this compound, suggesting a favorable solubility in polar solvents.[1]

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This adage suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density across its structure.

Impact of Functional Groups on Polarity:

-

Phenolic Hydroxyl Group (-OH): This group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. This significantly contributes to the molecule's ability to interact with polar solvents, particularly water and alcohols.

-

Amino Group (-NH₂): The primary amine is also a polar functional group that can participate in hydrogen bonding as a donor.

-

Ether Linkage (-O-): The ether group is polar and can act as a hydrogen bond acceptor.

-

Aromatic Ring: The benzene ring is nonpolar and contributes to the hydrophobic character of the molecule.

The presence of multiple polar functional groups in this compound suggests a strong affinity for polar solvents.

pH-Dependent Solubility in Aqueous Media:

The solubility of this compound in aqueous solutions is highly dependent on the pH of the medium due to the presence of both an acidic phenolic hydroxyl group and a basic amino group.

-

In acidic solutions (low pH): The amino group will be protonated to form a positively charged ammonium ion (-NH₃⁺). This ionic form significantly increases the molecule's polarity and, consequently, its solubility in water.

-

In basic solutions (high pH): The phenolic hydroxyl group will be deprotonated to form a negatively charged phenoxide ion (-O⁻). This also results in an ionic species with enhanced water solubility.

-

At the isoelectric point (pI): At a specific pH, the molecule will exist predominantly as a zwitterion, with both a positive and a negative charge. Near this point, the net charge is zero, and the solubility in water is typically at its minimum.

Predicted Solubility Profile of this compound

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Soluble to Highly Soluble (pH-dependent) | The presence of multiple hydrogen bond donors and acceptors, coupled with the ability to form charged species, strongly favors aqueous solubility. |

| Methanol | Polar Protic | Highly Soluble | Methanol is a polar protic solvent capable of extensive hydrogen bonding with the solute. |

| Ethanol | Polar Protic | Soluble to Highly Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities will facilitate dissolution. |

| Acetone | Polar Aprotic | Soluble | Acetone's polarity and ability to act as a hydrogen bond acceptor will allow for good interaction with the solute. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | DMSO is a powerful polar aprotic solvent known for its ability to dissolve a wide range of organic compounds.[4][5] |

| Hexane | Nonpolar | Insoluble to Sparingly Soluble | The significant difference in polarity between the highly polar solute and the nonpolar solvent will result in poor solubility. |

Experimental Determination of Solubility: A Validated Protocol

For researchers requiring precise quantitative solubility data, the equilibrium shake-flask method is a reliable and widely accepted technique.[6]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature incubator or water bath

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is reached.

-

Add a known volume of the solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator within a constant temperature environment (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. The time required may vary depending on the compound and solvent.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible 0.22 µm filter to remove any remaining microscopic particles.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or HPLC, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Diagram of the Shake-Flask Solubility Determination Workflow

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Conclusion

This technical guide has provided a detailed examination of the solubility of this compound. While specific quantitative data remains to be extensively published, a strong understanding of its physicochemical properties and the fundamental principles of solubility allows for a reliable prediction of its behavior in various solvent systems. The presence of multiple polar functional groups, including a phenolic hydroxyl and a primary amine, dictates its high polarity and predicted solubility in polar solvents, particularly water, alcohols, and DMSO. The pH-dependent nature of its aqueous solubility is a critical consideration for formulation and drug delivery applications. The provided experimental protocol for the shake-flask method offers a robust framework for researchers to determine precise solubility data tailored to their specific needs. This guide serves as a valuable resource for scientists and professionals, enabling informed decisions in the handling and application of this compound.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Master Organic Chemistry. (2010, June 18). The pKa Table Is Your Friend. Retrieved from [Link]

-

Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

-

gChem Global. (n.d.). DMSO. Retrieved from [Link]

Sources

- 1. This compound | C8H11NO2 | CID 21248430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenol - Wikipedia [en.wikipedia.org]

- 3. CAS 50634-76-9: 4-(2-Aminoethoxy)phenol | CymitQuimica [cymitquimica.com]

- 4. ptacts.uspto.gov [ptacts.uspto.gov]

- 5. gchemglobal.com [gchemglobal.com]

- 6. An Accurate Approach for Computational pKa Determination of Phenolic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidating the Solid-State Architecture of 2-(2-Aminoethoxy)phenol: A Guide to Crystal Structure Analysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Aminoethoxy)phenol is a molecule of significant interest, possessing both a phenolic hydroxyl group and a primary amine, functionalities that are pivotal in pharmacological activity and material science. Understanding its three-dimensional atomic arrangement in the solid state is paramount for predicting its physicochemical properties, guiding drug design, and ensuring the stability and bioavailability of potential active pharmaceutical ingredients (APIs). This guide provides a comprehensive, field-proven methodology for the synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis of this compound. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, offering a self-validating framework for researchers. While a definitive published structure for this specific molecule is not widely available, this whitepaper establishes a robust and authoritative protocol to achieve this determination, grounded in established crystallographic principles and analysis of analogous compounds.

Introduction: The Significance of Solid-State Characterization

The spatial arrangement of atoms and the network of intermolecular interactions within a crystal lattice dictate many of a material's bulk properties, including melting point, solubility, dissolution rate, and stability. For drug development professionals, a definitive crystal structure is the gold standard for molecular characterization. The this compound molecule (C₈H₁₁NO₂) combines a phenol ring, a known antioxidant and hydrogen bond donor/acceptor, with a flexible aminoethoxy side chain, which can be protonated and participate in crucial electrostatic and hydrogen bonding interactions.[1][2][3] This combination makes it a versatile scaffold. Elucidating its crystal structure provides critical insights into:

-

Molecular Conformation: Determining the preferred geometry and torsion angles of the flexible ethoxyamine side chain.

-

Intermolecular Forces: Identifying the dominant interactions (e.g., hydrogen bonds, π-π stacking) that govern crystal packing.

-

Polymorphism: Establishing a reference for identifying and characterizing different crystalline forms (polymorphs), which can have dramatically different properties.[4][5]

This guide will walk through the necessary steps to move from a synthesized powder to a fully refined and interpretable crystal structure.

Synthesis and Single Crystal Cultivation

The first, and often most challenging, step in any crystallographic analysis is the production of high-quality, single crystals of sufficient size (typically >0.1 mm).[6] This begins with the synthesis of high-purity material.

Proposed Synthesis of this compound

A plausible and efficient route to synthesize the title compound involves a two-step process starting from catechol (1,2-dihydroxybenzene), leveraging a Williamson ether synthesis followed by a Gabriel synthesis to ensure the selective formation of the primary amine.

Experimental Protocol: Synthesis

-

Step 1: Mono-alkylation of Catechol.

-

In a round-bottom flask under an inert nitrogen atmosphere, dissolve catechol (1.0 eq) in a polar aprotic solvent such as DMF or acetonitrile.

-

Add a mild base, such as potassium carbonate (K₂CO₃, 1.1 eq), and stir the suspension.

-

Add 2-bromo-N-phthaloylethylamine (1.0 eq) dropwise to the mixture. The phthalimide group protects the amine and prevents side reactions.

-

Heat the reaction mixture to 60-80°C and monitor its progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture, filter out the inorganic salts, and remove the solvent under reduced pressure. Purify the resulting crude product (2-(2-phthalimidoethoxy)phenol) via column chromatography.

-

-

Step 2: Deprotection to Yield this compound.

-

Dissolve the purified intermediate in ethanol.

-

Add hydrazine hydrate (N₂H₄·H₂O, 1.5-2.0 eq) to the solution.[7]

-

Reflux the mixture for several hours. A white precipitate (phthalhydrazide) will form.

-

Cool the reaction to room temperature and filter off the precipitate.

-

Evaporate the ethanol from the filtrate. The remaining residue can be purified by recrystallization or flash chromatography to yield pure this compound.

-

Cultivation of Single Crystals

Obtaining diffraction-quality crystals is an empirical process that relies on creating a state of slow, controlled supersaturation.[8][9] Given the polar nature of this compound, with its hydroxyl and amino groups, polar solvents are a logical starting point.[10]

Experimental Protocol: Crystallization

Several methods should be attempted in parallel to maximize the chances of success.[11]

-

Method A: Slow Evaporation

-

Dissolve a small amount of purified this compound in a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to near saturation in a small, clean vial.

-

Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation.

-

Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks.[11][12]

-

-

Method B: Vapor Diffusion

-

Dissolve the compound in a small volume of a "good" solvent (e.g., methanol) in a small, open inner vial.

-

Place this inner vial inside a larger, sealed outer vial (the "reservoir") containing a larger volume of a "poor" solvent (an anti-solvent, e.g., diethyl ether or hexane) in which the compound is insoluble but which is miscible with the good solvent.[12][13]

-

Over time, the vapor of the anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting slow crystallization.

-

-

Method C: Slow Cooling

-

Prepare a saturated solution of the compound in a suitable solvent (e.g., isopropanol) at an elevated temperature.

-

Ensure all material is dissolved, then allow the solution to cool to room temperature very slowly. This can be achieved by placing the flask in a Dewar filled with warm water or by using a programmable heating block.

-

Further cooling in a refrigerator or freezer can be attempted if crystals do not form at room temperature.[8]

-

The diagram below illustrates the general workflow for obtaining single crystals.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Once a suitable crystal is obtained, its atomic structure can be determined using X-ray crystallography.[6] This technique relies on the principle that electrons in a crystal diffract X-rays in a predictable pattern, which can be mathematically deconstructed to reveal the underlying electron density and, therefore, atomic positions.[14]

Experimental Protocol: SC-XRD

-

Crystal Mounting: A well-formed, clear crystal without visible cracks or defects is selected under a microscope. It is mounted on a goniometer head, typically using a cryoloop and cryo-protectant oil, and flash-cooled in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal motion and radiation damage.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.[15][16] The crystal is rotated, and a series of diffraction images are collected by an area detector (like a CCD or pixel detector) at different orientations.[14]

-

Data Processing: The collected images are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of thousands of individual reflections are integrated and corrected for experimental factors (e.g., Lorentz and polarization effects).

-

Structure Solution: The "phase problem" is solved using computational methods. For small organic molecules, direct methods are highly effective. This step generates an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined using a least-squares algorithm to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[15] Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions. The quality of the final model is assessed using metrics like the R-factor.

The following diagram outlines the logical flow of a single-crystal X-ray diffraction experiment.

Structural Analysis and Interpretation

While no specific crystal structure data for this compound exists in the public domain, we can anticipate the key structural features based on related aminophenol compounds. The results would be presented in a standardized format, as shown in the hypothetical data table below.

Table 1: Illustrative Crystallographic Data for this compound

| Parameter | Expected Value |

| Chemical Formula | C₈H₁₁NO₂ |

| Formula Weight | 153.18 g/mol |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ (common for chiral molecules) |

| a (Å) | 10 - 15 |

| b (Å) | 5 - 10 |

| c (Å) | 15 - 20 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| Volume (ų) | 1000 - 1500 |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 100(2) |

| Final R indices [I>2σ(I)] | R₁ < 0.05, wR₂ < 0.10 |

| CCDC Deposition No. | To be assigned[17][18] |

Molecular Conformation and Hydrogen Bonding

The most critical insights from the crystal structure will revolve around the intermolecular interactions, particularly hydrogen bonds. The molecule has three hydrogen bond donors (one O-H and two N-H) and three acceptors (the phenolic oxygen, the ether oxygen, and the amine nitrogen). This richness suggests a robust and complex hydrogen-bonding network.

-

Phenolic Hydroxyl Group: The -OH group is a strong hydrogen bond donor and is also acidic, making it likely to form strong O-H···O or O-H···N bonds.[19]

-

Amino Group: The -NH₂ group can donate two hydrogen bonds and the nitrogen atom can act as an acceptor.[20]

-

Ether Oxygen: The ether oxygen in the side chain is a likely hydrogen bond acceptor.

These interactions will dictate the packing motif. It is plausible that the molecules will form chains or sheets stabilized by these hydrogen bonds, which is a common feature in the crystal structures of aminophenols.[21]

The diagram below illustrates the molecular structure and the potential hydrogen bonding sites that would be confirmed by a crystal structure analysis.

Sources

- 1. This compound | C8H11NO2 | CID 21248430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Phenol (bio)isosteres in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 7. US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol - Google Patents [patents.google.com]

- 8. iscientific.org [iscientific.org]

- 9. Crystallography. Structural resolution. Crystallization methods for proteins [xtal.iqf.csic.es]

- 10. CAS 50634-76-9: 4-(2-Aminoethoxy)phenol | CymitQuimica [cymitquimica.com]

- 11. imserc.northwestern.edu [imserc.northwestern.edu]

- 12. ou.edu [ou.edu]

- 13. unifr.ch [unifr.ch]

- 14. greeley.org [greeley.org]

- 15. 2-Ethoxy-6-({2-[(3-ethoxy-2-hydroxybenzylidene)amino]benzyl}iminomethyl)phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 2-[(2-Methoxybenzylidene)amino]phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 18. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]

- 19. quora.com [quora.com]

- 20. make hydrogen bond (1). Acetone and water (2) Alcohol and water (3) - bet.. [askfilo.com]

- 21. Two polymorphs of 2-bis[(2-hydroxyphenylmethylene)amino]methylphenol - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(2-Aminoethoxy)phenol quantum chemical calculations

An In-depth Technical Guide to Quantum Chemical Calculations of 2-(2-Aminoethoxy)phenol

Abstract

Quantum chemical calculations have become an indispensable tool in modern drug discovery and development, offering profound insights into molecular structure, reactivity, and intermolecular interactions. This guide provides a comprehensive walkthrough of the theoretical principles and practical application of quantum chemical calculations for this compound, a molecule of interest due to its bifunctional nature, combining a phenolic hydroxyl group and a primary amine. We will delve into the rationale behind selecting appropriate computational methods and basis sets, detail a step-by-step workflow for geometry optimization and property calculation, and explore the analysis of key quantum chemical descriptors including Frontier Molecular Orbitals (HOMO-LUMO), Molecular Electrostatic Potential (MEP), and Natural Bond Orbital (NBO) analysis. This document is intended for researchers, chemists, and drug development professionals seeking to leverage computational chemistry for a deeper understanding of molecular behavior.

Introduction: The 'Why' of a Computational Approach

This compound is an organic molecule featuring a catechol-like phenol ring connected to an aminoethyl side chain via an ether linkage. Its structure, available on databases like PubChem, presents multiple sites for potential interactions: the acidic hydroxyl group, the basic amino group, and the aromatic ring.[1] In the context of drug development, understanding the electronic properties and conformational landscape of such a molecule is paramount for predicting its behavior as a potential ligand, its metabolic stability, and its pharmacokinetic profile.

Experimental methods provide invaluable data, but they are often resource-intensive and may not fully elucidate the transient states or underlying electronic factors governing molecular interactions. Quantum chemical calculations bridge this gap by providing a theoretical framework to predict a molecule's properties from first principles, based on the fundamental laws of quantum mechanics.[2][3] This allows for the investigation of molecular geometries, reaction energetics, and electronic properties with high precision, guiding experimental design and accelerating the discovery pipeline.[4]

Establishing a Robust Theoretical Framework

The reliability of any quantum chemical study hinges on the judicious selection of a computational method and a basis set. This choice represents a critical balance between desired accuracy and available computational resources.[5]

The Hierarchy of Methods: Choosing the Right Tool

Quantum chemical methods vary in their treatment of electron correlation, a key factor in accurately describing chemical systems.

-

Hartree-Fock (HF) Theory: This is a foundational ab initio method that solves the Schrödinger equation by approximating electron-electron repulsion as an average field. While computationally efficient, it systematically neglects electron correlation, which can lead to inaccuracies, particularly in describing reaction energies.[6][7]

-

Møller-Plesset Perturbation Theory (MP2): MP2 is a post-Hartree-Fock method that offers the simplest way to include electron correlation.[6][7] It provides a significant improvement over HF for many systems but comes at a much higher computational cost, which can be prohibitive for larger molecules.[8][9]

-

Density Functional Theory (DFT): DFT has emerged as the workhorse of modern computational chemistry. Instead of calculating the complex many-electron wavefunction, DFT determines the energy from the electron density.[10] This approach includes a significant portion of electron correlation through an exchange-correlation functional, offering a remarkable balance of accuracy and computational cost, often achieving MP2-level accuracy at a fraction of the computational expense.[9]

For a molecule like this compound, DFT, specifically with a hybrid functional like B3LYP , provides a reliable and efficient framework for studying its properties.[10][11][12]

Basis Sets: The Building Blocks of Molecular Orbitals

A basis set is a collection of mathematical functions used to construct the molecular orbitals.[13][14] The size and type of the basis set directly impact the accuracy of the calculation.

-

Pople Style Basis Sets (e.g., 6-31G, 6-311+G(d,p)): These are widely used due to their efficiency. The notation describes their composition:

-

6-311G: A triple-zeta valence basis set, meaning valence electrons are described by three separate functions, allowing for greater flexibility in describing bonding.

-

+: Indicates the addition of diffuse functions, which are crucial for accurately describing anions, lone pairs, and non-covalent interactions.

-

(d,p): Represents polarization functions added to heavy atoms (d) and hydrogen atoms (p). These functions allow orbitals to change shape, which is essential for describing chemical bonds accurately.[5]

-

-

Correlation-Consistent Basis Sets (e.g., cc-pVDZ, cc-pVTZ): These sets are designed to systematically converge towards the complete basis set limit and are considered the state-of-the-art for high-accuracy correlated calculations.[14]

For this guide, the 6-311++G(d,p) basis set is selected. It provides a robust and well-balanced description of the electronic structure for an organic molecule with heteroatoms and potential for hydrogen bonding, without incurring the much higher cost of larger correlation-consistent sets.[15][16]

| Method | Treatment of Electron Correlation | Relative Cost | Typical Application |

| Hartree-Fock (HF) | None (mean-field approximation) | Low | Initial geometries, qualitative orbital analysis |

| DFT (e.g., B3LYP) | Included via exchange-correlation functional | Medium | Geometries, energies, and properties of most systems |

| MP2 | Included via perturbation theory | High | High-accuracy calculations on small to medium systems |

The Computational Workflow: A Practical Guide

The following section outlines a step-by-step protocol for performing quantum chemical calculations on this compound. This workflow is generally applicable across various software packages like Gaussian, ORCA, or GAMESS, though specific keywords may vary.[17][18][19][20][21][22]

Protocol 1: Geometry Optimization and Frequency Analysis

Objective: To find the lowest-energy conformation of the molecule and verify it is a true minimum on the potential energy surface.

-

Structure Input:

-

Generate an initial 3D structure of this compound using a molecular builder like GaussView or Avogadro. Ensure reasonable bond lengths and angles.

-

Save the coordinates in a format compatible with your chosen software (e.g., .gjf for Gaussian).

-

-

Calculation Setup (Gaussian Example):

-

Create an input file specifying the calculation parameters.

-

Causality:

-

#p B3LYP/6-311++G(d,p): Specifies the DFT method and basis set.

-

Opt: This keyword instructs the software to perform a geometry optimization, iteratively adjusting the atomic positions to minimize the total energy.

-

Freq: This keyword requests a frequency calculation to be performed on the optimized geometry.

-

0 1: Represents the molecule's charge (0, neutral) and spin multiplicity (1, singlet).

-

-

-

Execution and Validation:

-

Run the calculation using the quantum chemistry software.

-

Upon completion, inspect the output file. The optimization should converge.

-

Crucially, check the results of the frequency calculation. A true energy minimum will have zero imaginary frequencies . The presence of an imaginary frequency indicates a transition state or a saddle point, requiring structural adjustment and re-optimization.

-

Analysis and Interpretation of Results

With a validated optimized structure, we can now probe the molecule's electronic properties.

Thermodynamic Properties

The frequency calculation provides key thermodynamic data at a standard state (298.15 K and 1 atm).

| Property | Value (Hartree) | Description |

| Zero-point vibrational energy (ZPVE) | Calculated Value | The vibrational energy present even at 0 K. |

| Enthalpy (H) | Calculated Value | Total energy including thermal contributions. |

| Gibbs Free Energy (G) | Calculated Value | Enthalpy corrected for entropy; crucial for predicting spontaneity. |

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

-

HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

-

LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

| Orbital | Energy (eV) | Significance |

| HOMO | Calculated Value | Electron-donating capacity |

| LUMO | Calculated Value | Electron-accepting capacity |

| Energy Gap (ΔE) | Calculated Value | Chemical Reactivity/Stability |

Molecular Electrostatic Potential (MEP)

The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting non-covalent interactions and reactivity sites.[23][24][25] A complementary MEP pattern between a ligand and its receptor is a cornerstone of molecular recognition.[24]

-

Red Regions: Indicate negative potential (electron-rich), attractive to electrophiles or hydrogen bond donors. In this compound, these are expected around the oxygen and nitrogen atoms.

-

Blue Regions: Indicate positive potential (electron-poor), attractive to nucleophiles. These are typically found around acidic hydrogen atoms, such as the phenolic proton.

-

Green Regions: Indicate neutral potential.

MEP analysis directly informs drug design by highlighting the regions most likely to engage in crucial hydrogen bonding or electrostatic interactions within a protein's active site.[26][27]

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex, delocalized molecular orbitals into a localized picture of chemical bonds and lone pairs, providing a chemically intuitive understanding of the electronic structure.[28][29]

Protocol 2: NBO Analysis

-

Calculation Setup: Add Pop=NBO to the route section of the input file for the optimized geometry.

-

Analysis:

-

Natural Atomic Charges: NBO provides a less basis-set-dependent measure of atomic charge than other methods (e.g., Mulliken). This reveals the extent of electron withdrawal and donation by different functional groups.

-

Second-Order Perturbation Analysis: This is the most powerful feature of NBO. It quantifies the stabilization energy (E(2)) resulting from "donor-acceptor" interactions between filled (donor) and empty (acceptor) orbitals. For example, it can measure the stabilizing effect of a lone pair on oxygen delocalizing into an adjacent anti-bonding orbital, a phenomenon known as hyperconjugation.

-

| Atom (See Diagram 2) | Natural Charge (e) |

| O7 | Calculated Value |

| N12 | Calculated Value |

| H8 | Calculated Value |

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) O7 | σ(C1-C6) | Calculated Value |

| LP(1) N12 | σ(C11-H) | Calculated Value |

Conclusion

This guide has provided a structured framework for performing and interpreting quantum chemical calculations on this compound. By leveraging Density Functional Theory with an appropriate basis set, researchers can obtain reliable insights into the molecule's geometry, stability, and electronic properties. The analysis of HOMO-LUMO energies, Molecular Electrostatic Potential maps, and Natural Bond Orbital interactions offers a multi-faceted view of the molecule's reactivity and potential for intermolecular interactions. These computational insights are critical for hypothesis-driven research in drug discovery, allowing for the rational design of molecules with enhanced efficacy and specificity.

References

-

GAMESS: Open Source Quantum Chemistry Software. Ames Laboratory. [Link]

-

ORCA - FACCTs. FACCTs GmbH. [Link]

-

The O-H Bond Dissociation Energies of Substituted Phenols and Proton Affinities of Substituted Phenoxide Ions: A DFT Study. MDPI. [Link]

-

Gaussian (software) - Wikipedia. Wikipedia. [Link]

-

Gaussian – Molecular Modeling in Computational Chemistry. RITME. [Link]

-

Summary of program capabilities. Gordon Group/GAMESS Homepage. [Link]

-

ORCA - ORCD Docs. University of Colorado Boulder. [Link]

-

ORCA. Ohio Supercomputer Center. [Link]

-

Gaussian Software. Chemist Wizards. [Link]

-

ORCA – An ab initio, DFT and semiempirical SCF-MO package. Viking Group, Michigan State University. [Link]

-

GAMESS. Ohio Supercomputer Center. [Link]

-

ORCA (quantum chemistry program) - Wikipedia. Wikipedia. [Link]

-

The General Atomic and Molecular Electronic Structure System (GAMESS) is a general ab initio quantum chemistry package. Gordon Group/GAMESS Homepage. [Link]

-

What is GAMESS-US?. Materials Square Forum. [Link]

-

Unveiling Drug Discovery Insights Through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]

-

Natural Bond Orbitals (NBO) Calculation in Gaussian Explained. YouTube. [Link]

-

Application of molecular electrostatic potentials in drug design. ResearchGate. [Link]

-

Natural Bond Orbitals (NBO) Data Analysis Explained. YouTube. [Link]

-

Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]

-

Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. ResearchGate. [Link]

-

About Gaussian 16. Gaussian, Inc. [Link]

-

Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. ChemRxiv. [Link]

-

A Computational Analysis of Substituent Effects on the O−H Bond Dissociation Energy in Phenols: Polar Versus Radical Effects. Journal of the American Chemical Society. [Link]

-

Natural Bond Orbital (NBO) Analysis: Formaldehyde example. iOpenShell. [Link]

-

Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Q-Chem. [Link]

-

Electronic Spectra of ortho -Substituted Phenols: An Experimental and DFT Study. Hindawi. [Link]

-

Natural Bond Orbital Analysis - Tutorial Example. University of Wisconsin–Madison. [Link]

-

Molecular Electrostatic Potential (MEP). University of Calgary. [Link]

-

Basis set and methods for organic molecules. ResearchGate. [Link]

-

GAMESS, Gaussian - software for Quantum Chemistry. The University of Illinois at Urbana-Champaign. [Link]

-

A Simple and Efficient Dispersion Correction to the Hartree-Fock Theory (3): A Comprehensive Performance Comparison of HF-Dtq With MP2 and DFT-Ds. PubMed. [Link]

-

Introduction to Basis Sets. Q-Chem Manual. [Link]

-

DFT Studies of Substituted Phenols Cytotoxicity I. Para‐substituted Phenols. ResearchGate. [Link]

-

Basis set (chemistry) - Wikipedia. Wikipedia. [Link]

-

Quantum Chemistry Simulations: Accelerating Drug Discovery. Medium. [Link]

-

This compound. PubChem. [Link]

-

Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test. Royal Society of Chemistry. [Link]

-

Selecting a Model. Wavefunction, Inc. [Link]

-

Gaussian Basis Sets. Chemistry LibreTexts. [Link]

-

HF, MP2 and DFT calculations and spectroscopic study of the vibrational and conformational properties of N-diethylendiamine. PubMed. [Link]

-

Recent Developments in Free Energy Calculations for Drug Discovery. Frontiers in Molecular Biosciences. [Link]

Sources

- 1. This compound | C8H11NO2 | CID 21248430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ritme.com [ritme.com]

- 3. chemistwizards.com [chemistwizards.com]

- 4. Frontiers | Recent Developments in Free Energy Calculations for Drug Discovery [frontiersin.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. quantumzeitgeist.com [quantumzeitgeist.com]

- 7. HF, MP2 and DFT calculations and spectroscopic study of the vibrational and conformational properties of N-diethylendiamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 9. downloads.wavefun.com [downloads.wavefun.com]

- 10. The O-H Bond Dissociation Energies of Substituted Phenols and Proton Affinities of Substituted Phenoxide Ions: A DFT Study [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. 8.1 Introduction to Basis Sets⣠Chapter 8 Basis Sets and Effective Core Potentials ⣠Q-Chem 5.3 Userâs Manual [manual.q-chem.com]

- 14. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]

- 18. ORCA - FACCTs [faccts.de]

- 19. Gaussian (software) - Wikipedia [en.wikipedia.org]

- 20. ORCA | Ohio Supercomputer Center [osc.edu]

- 21. hpc.hku.hk [hpc.hku.hk]

- 22. GAMESS | Ohio Supercomputer Center [osc.edu]

- 23. Unveiling Drug Discovery Insights Through Molecular Electrostatic Potential Analysis | Semantic Scholar [semanticscholar.org]

- 24. researchgate.net [researchgate.net]

- 25. MEP [cup.uni-muenchen.de]

- 26. chemrxiv.org [chemrxiv.org]

- 27. chemrxiv.org [chemrxiv.org]

- 28. q-chem.com [q-chem.com]

- 29. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

Reactivity of the amino group in 2-(2-Aminoethoxy)phenol

An In-Depth Technical Guide to the Reactivity of the Amino Group in 2-(2-Aminoethoxy)phenol

Abstract

This technical guide provides a comprehensive examination of the chemical reactivity of the primary amino group in this compound. This molecule, possessing a unique trifecta of reactive sites—a primary amine, a phenolic hydroxyl group, and an aromatic ring—presents both opportunities and challenges in synthetic chemistry. This document delves into the electronic and steric factors governing the behavior of the amino group and offers detailed protocols for its key transformations, including salt formation, N-acylation, N-alkylation, and diazotization. By synthesizing theoretical principles with practical, field-proven methodologies, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this compound as a versatile synthetic intermediate.

Molecular Architecture and Electronic Landscape

Core Structure and Physicochemical Properties

This compound, with the chemical formula C₈H₁₁NO₂, is an organic compound featuring a phenol ring substituted with a 2-aminoethoxy side chain at the ortho position.[1] This arrangement places a primary aliphatic amine, an ether linkage, and a hydroxyl group in close proximity, creating a molecule with a rich and complex reactivity profile.

| Property | Value | Source |

| Molecular Weight | 153.18 g/mol | [1] |

| CAS Number | 40340-32-7 | [1] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in polar solvents | [2] |

Analysis of Reactive Centers

The synthetic utility of this compound stems from its three distinct reactive centers:

-

The Primary Amino (-NH₂) Group: A potent nucleophile and base, this is the primary focus of this guide. Its reactivity is modulated by the rest of the molecule.

-

The Phenolic Hydroxyl (-OH) Group: A nucleophilic center that can undergo O-alkylation and O-acylation. Its acidity is a key characteristic.[3]

-

The Aromatic Ring: Susceptible to electrophilic aromatic substitution, with the positions of attack directed by the existing substituents.

The interplay between these groups, particularly the competition between the amino and hydroxyl groups for reagents, is a central theme in the chemistry of this molecule.

Electronic and Steric Influences on the Amino Group

The reactivity of a primary amine is fundamentally tied to the availability of the lone pair of electrons on the nitrogen atom. In this compound, this is influenced by several factors:

-

Inductive Effects: The oxygen atom in the ethoxy bridge is electronegative, exerting an electron-withdrawing inductive effect (-I effect), which can slightly decrease the electron density on the nitrogen and reduce its basicity compared to a simple alkylamine.

-

Steric Hindrance (Ortho Effect): The presence of the bulky 2-hydroxy-phenoxy group ortho to the aminoethoxy chain can sterically hinder the approach of reagents to the amino group. This "ortho effect" is a well-documented phenomenon in substituted anilines, where ortho-substituted compounds are often less basic than their para-isomers due to steric inhibition of protonation and solvation.[4][5] While the amine in this compound is aliphatic and separated from the ring, the principle of steric crowding by the adjacent bulky group remains relevant.

Caption: Electronic and steric factors influencing the amino group's reactivity.

Key Reactions of the Amino Group

The primary amino group is a versatile handle for a wide array of chemical transformations.

Basicity and Salt Formation

Like other aliphatic amines, the amino group in this compound is basic and readily reacts with acids to form ammonium salts. This property is crucial for purification strategies, as the molecule can be moved between aqueous and organic phases by adjusting the pH. The hydrochloride salt is a common form for storage and handling.[6]

Protocol: Hydrochloride Salt Formation

-

Dissolution: Dissolve 1.0 equivalent of this compound in a suitable organic solvent, such as diethyl ether or isopropanol, at room temperature.

-

Acidification: Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether or concentrated HCl) dropwise with stirring.

-

Precipitation: The hydrochloride salt will typically precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Washing & Drying: Wash the collected solid with cold solvent to remove any unreacted starting material and dry under vacuum to yield the pure ammonium salt.

N-Acylation: Formation of Amides

N-acylation is a robust and high-yielding reaction for primary amines. The nitrogen atom in the amino group is significantly more nucleophilic than the oxygen of the phenolic hydroxyl group.[3] This difference allows for selective N-acylation under controlled conditions, typically by reacting with acyl chlorides or anhydrides.

Causality Behind Selectivity: The greater nucleophilicity of nitrogen compared to oxygen is a fundamental principle. The outermost electrons of nitrogen are less tightly held than those of oxygen, making them more available to attack an electrophilic center like the carbonyl carbon of an acylating agent.[3] This kinetic preference allows the N-acylation to proceed much faster than O-acylation.

Protocol: Selective N-Acetylation

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve this compound (1.0 eq.) and a non-nucleophilic base like triethylamine (1.1 eq.) in a suitable aprotic solvent (e.g., dichloromethane or THF).

-

Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the reaction's exothermicity and further enhance selectivity.

-

Reagent Addition: Add acetyl chloride (1.05 eq.) dropwise to the stirred solution over 15-20 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.

-